

Application of TRIS maleate in SDS-PAGE running buffer

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Application of TRIS-Based Buffer Systems in SDS-PAGE

Note to the Reader: While the inquiry specified the use of **TRIS maleate** in SDS-PAGE running buffer, a comprehensive review of scientific literature and established laboratory protocols did not yield any specific applications or standardized procedures for this particular buffer combination. The information presented herein details the principles and applications of widely validated and commonly employed TRIS-based buffer systems in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). These established systems, including TRIS-glycine, TRIS-tricine, and TRIS-acetate, offer robust and reproducible protein separation for a wide range of molecular weights.

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique in biochemistry, molecular biology, and drug development for the separation of proteins based on their molecular weight. The choice of buffer system is critical as it directly influences the resolution, separation range, and overall success of the electrophoretic separation. TRIS (tris(hydroxymethyl)aminomethane) is a versatile biological buffer widely used in SDS-PAGE due to its pKa of approximately 8.1 at 25°C, which is ideal for maintaining the pH of the running buffer within the optimal range for protein separation (pH 7.0-9.0).[1][2][3] This document provides detailed application notes and protocols for the most common TRIS-based buffer systems used in SDS-PAGE.



Principles of Discontinuous Buffer Systems in SDS-PAGE

Most SDS-PAGE methods utilize a discontinuous buffer system, where the buffer in the gel and the running buffer have different compositions and pH. This creates a moving boundary, or stacking effect, that concentrates the protein sample into a narrow band before it enters the separating gel. This results in sharper bands and better resolution. The key components are a leading ion (typically chloride), a trailing ion (glycine, tricine, or acetate), and a common ion (TRIS).

I. TRIS-Glycine SDS-PAGE System

The TRIS-glycine system, often referred to as the Laemmli system, is the most widely used method for routine SDS-PAGE of proteins.[4] It provides excellent separation of a broad range of proteins, typically from 20 kDa to 200 kDa.[4]

Applications:

- Routine analysis of protein purity and expression.
- Molecular weight determination of most proteins.
- Western blotting.

Ouantitative Data:

<u>Oddititative Data.</u>		
Parameter	TRIS-Glycine System	
Separation Range	20 kDa - 200 kDa[4]	
Typical Gel Percentage	8% - 15%	
Advantages	Robust, versatile, widely applicable.	
Limitations	Poor resolution of proteins <20 kDa[4]; potential for protein modification at alkaline pH.	

Experimental Protocol:

Methodological & Application



1. Stock Solutions:

- 30% Acrylamide/Bis-acrylamide (29:1): Dissolve 29 g of acrylamide and 1 g of N,N'-methylenebisacrylamide in deionized water to a final volume of 100 mL. Caution: Acrylamide is a neurotoxin. Handle with gloves and a mask.
- 1.5 M TRIS-HCl, pH 8.8 (for separating gel): Dissolve 18.15 g of TRIS base in 80 mL of deionized water. Adjust the pH to 8.8 with HCl and bring the final volume to 100 mL.[5]
- 0.5 M TRIS-HCl, pH 6.8 (for stacking gel): Dissolve 6 g of TRIS base in 80 mL of deionized water. Adjust the pH to 6.8 with HCl and bring the final volume to 100 mL.[5]
- 10% (w/v) Sodium Dodecyl Sulfate (SDS): Dissolve 10 g of SDS in deionized water to a final volume of 100 mL.
- 10% (w/v) Ammonium Persulfate (APS): Dissolve 1 g of APS in 10 mL of deionized water. Prepare fresh daily.
- TEMED (N,N,N',N'-tetramethylethylenediamine): Use as supplied.
- 10X TRIS-Glycine Running Buffer: Dissolve 30 g of TRIS base, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. The pH should be approximately 8.3 and does not require adjustment.[6] Dilute to 1X before use.

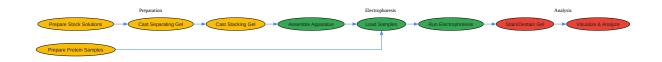
2. Gel Casting:

- Assemble glass plates and spacers according to the manufacturer's instructions.
- Separating Gel (e.g., 12%): For 10 mL, mix 4.0 mL of 30% Acrylamide/Bis, 2.5 mL of 1.5 M
 TRIS-HCl (pH 8.8), 100 μL of 10% SDS, 3.4 mL of deionized water, 50 μL of 10% APS, and 5
 μL of TEMED. Pour the gel, leaving space for the stacking gel. Overlay with water or
 isopropanol.
- Stacking Gel (5%): After the separating gel has polymerized, pour off the overlay. For 5 mL, mix 0.83 mL of 30% Acrylamide/Bis, 1.25 mL of 0.5 M TRIS-HCl (pH 6.8), 50 μL of 10% SDS, 2.87 mL of deionized water, 25 μL of 10% APS, and 5 μL of TEMED. Insert the comb and allow it to polymerize.



- 3. Sample Preparation and Electrophoresis:
- Mix protein samples with an equal volume of 2X Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 125 mM TRIS-HCl, pH 6.8).
- Heat samples at 95-100°C for 5 minutes.
- Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1X TRIS-Glycine Running Buffer.
- Load samples and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

Experimental Workflow:



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Caption: Workflow for TRIS-Glycine SDS-PAGE.

II. TRIS-Tricine SDS-PAGE System

The TRIS-tricine system is ideal for the resolution of small proteins and peptides, typically in the range of 1 to 100 kDa.[4] It uses tricine as the trailing ion, which has a lower pK than glycine, allowing for better separation of low molecular weight species.[4]

Applications:

Analysis of peptides and small proteins.[4]



- Separation of hydrophobic proteins.[4]
- Analysis of protein cleavage products.

Ouantitative Data:

Parameter	TRIS-Tricine System
Separation Range	1 kDa - 100 kDa[4]
Typical Gel Percentage	10% - 16.5%[4]
Advantages	Excellent resolution of low molecular weight proteins.[4][7]
Limitations	Less effective for proteins >100 kDa.[4]

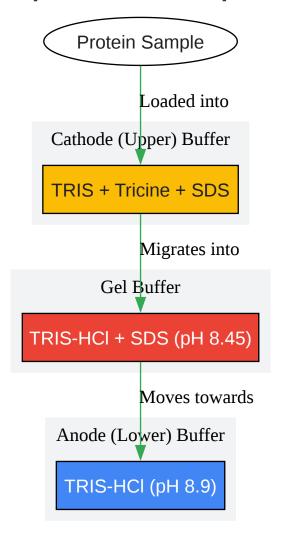
Experimental Protocol:

- 1. Stock Solutions:
- Acrylamide/Bis-acrylamide Solutions: As per TRIS-Glycine system.
- Gel Buffer (3 M TRIS, 0.3% SDS, pH 8.45): Dissolve 182 g of TRIS base in 300 mL of deionized water. Adjust pH to 8.45 with HCl. Add 1.5 g of SDS and bring the final volume to 500 mL.[8]
- 10X Cathode (Upper) Buffer: 1 M TRIS, 1 M Tricine, 1% SDS. Dissolve 121.1 g TRIS base, 179.2 g Tricine, and 10 g SDS in deionized water to a final volume of 1 L. Do not adjust pH.
- 10X Anode (Lower) Buffer: 2 M TRIS-HCl, pH 8.9. Dissolve 242.2 g of TRIS base in 800 mL of deionized water. Adjust pH to 8.9 with HCl and bring the final volume to 1 L.
- 2. Gel Casting (e.g., 16.5% Separating Gel):
- For 10 mL, mix 3.45 mL of 49.5% Acrylamide/3% Bis solution, 3.33 mL of Gel Buffer, 1.33 g glycerol, 1.5 mL deionized water, 50 μL of 10% APS, and 5 μL of TEMED.
- Pour the separating gel. A stacking gel is often used.



- 3. Sample Preparation and Electrophoresis:
- Use a tricine-specific sample buffer (e.g., 8% SDS, 24% glycerol, 200 mM TRIS-HCl pH 6.8, 0.04% Coomassie blue G-250, and 200 mM DTT).
- Heat samples at 40°C for 30-60 minutes. Avoid boiling.
- Assemble the electrophoresis unit. Fill the upper chamber with 1X Cathode Buffer and the lower chamber with 1X Anode Buffer.
- Load samples and run the gel at an initial constant voltage of 30V until the samples enter the separating gel, then increase to 100-150V.

Logical Relationship of Buffer Components:





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Caption: Buffer system components in TRIS-Tricine SDS-PAGE.

III. TRIS-Acetate SDS-PAGE System

The TRIS-acetate system is particularly well-suited for the separation of high molecular weight proteins. The use of acetate as the trailing ion provides a better separation range for large proteins compared to the TRIS-glycine system.

Applications:

- Analysis of large proteins and protein complexes (>100 kDa).
- Blue Native PAGE (BN-PAGE) for the analysis of native protein complexes.

Ouantitative Data:

Parameter	TRIS-Acetate System
Separation Range	30 kDa - 500 kDa
Typical Gel Percentage	3% - 8% (gradient gels are common)
Advantages	Superior resolution of high molecular weight proteins.[9] Sharper bands for large proteins.[9]
Limitations	Not ideal for low molecular weight proteins.

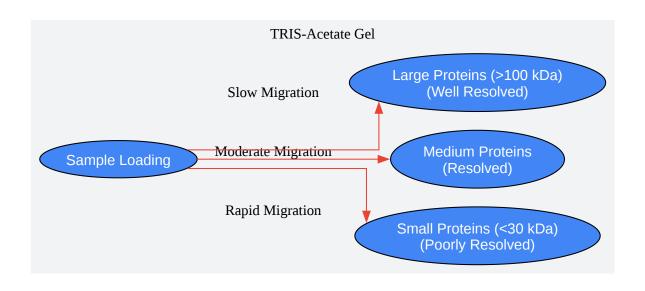
Experimental Protocol:

- 1. Stock Solutions:
- Acrylamide/Bis-acrylamide Solutions: As per TRIS-Glycine system.
- Gel Buffer (3 M TRIS-Acetate, pH 7.0): Prepare by titrating a 3M TRIS base solution with acetic acid to pH 7.0.
- 10X TRIS-Acetate Running Buffer: 3.5 M TRIS base, 1 M Acetic Acid, 1% SDS. The final pH will be around 8.5.



- 2. Gel Casting (e.g., 3-8% Gradient Gel):
- Use a gradient maker to pour a 3-8% TRIS-acetate gel.
- A stacking gel is typically not required.
- 3. Sample Preparation and Electrophoresis:
- Use a TRIS-acetate specific sample buffer.
- Heat samples at 70°C for 10 minutes.
- Assemble the electrophoresis unit and fill both chambers with 1X TRIS-Acetate Running Buffer.
- Load samples and run the gel at a constant voltage of 150V.

Signaling Pathway (Conceptual Separation Pathway):



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Caption: Conceptual protein separation in TRIS-Acetate SDS-PAGE.



Conclusion

The selection of an appropriate TRIS-based buffer system is paramount for achieving optimal protein separation in SDS-PAGE. While the TRIS-glycine system is a versatile workhorse for a wide range of proteins, the TRIS-tricine and TRIS-acetate systems offer superior resolution for low and high molecular weight proteins, respectively. Researchers and professionals in drug development should choose the buffer system that best aligns with the molecular weight range of their proteins of interest to ensure accurate and reliable results.

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